![molecular formula C28H32N4O4 B2491047 1-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione CAS No. 872860-89-4](/img/structure/B2491047.png)
1-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione
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Overview
Description
Synthesis Analysis
The synthesis of complex molecules like 1-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione involves multiple steps, including the construction of piperazine and indole derivatives. Studies on similar compounds show the importance of constructing heteroaromatic analogs to achieve high affinity and selectivity for target receptors, employing strategies like the Dieckmann cyclization for piperazine-2,5-diones formation (Larrivée Aboussafy & Clive, 2012).
Molecular Structure Analysis
Crystal structure studies, including X-ray diffraction and computational methods such as DFT calculations, play a crucial role in understanding the molecular structure of such compounds. For instance, compounds with piperazine derivatives have been extensively analyzed to determine their supramolecular organization, which is critical for understanding their interaction with biological targets (Kumara et al., 2017).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds like the one can be explored through their interactions and reactions with various agents. For example, N-bromosuccinimide (NBS) reactions with related structures have been studied to generate novel derivatives with potential biological activities (Shin et al., 1983).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal packing, of related compounds are determined through methods like differential scanning calorimetry and crystallography. These properties are essential for the formulation and application of these compounds in a biological context (Wells et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are critical for the development of therapeutic agents. Studies on similar compounds highlight their potential interactions with receptors like the dopamine transporter, indicating the importance of molecular modifications to enhance selectivity and affinity (Matecka et al., 1997).
Scientific Research Applications
Inhibitors of HIV-1 Attachment
Study Overview :Research on 1-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione has demonstrated its potential as an inhibitor of HIV-1 attachment. This compound interferes with the interaction between the viral gp120 and the host cell receptor CD4. Specifically, variations of the piperazine ring, a crucial component of the pharmacophore, were examined, showcasing the importance of this structure in disrupting the virus-host cell interaction (Wang et al., 2009).
Alpha 1 Adrenoceptor Ligands
Study Overview :The compound also exhibits potent ligand activity for alpha 1 adrenoceptors. Variations bearing a (phenylpiperazinyl)alkyl side chain have displayed high affinity in this context. Particularly, a derivative of this compound showed significant selectivity and potency, indicating potential for therapeutic application (Russo et al., 1991).
Anticancer Activity
Study Overview :Compounds related to 1-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione have been synthesized and evaluated for anticancer activity. Certain derivatives exhibited notable anticancer activity against various cancer cell lines, suggesting the potential of these compounds in cancer treatment (Kumar et al., 2013).
Mechanism of Action
properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O4/c1-36-25-12-6-5-11-24(25)29-15-17-31(18-16-29)28(35)27(34)22-19-32(23-10-4-3-9-21(22)23)20-26(33)30-13-7-2-8-14-30/h3-6,9-12,19H,2,7-8,13-18,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHIXLOISOLTAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione |
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